ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H31ClN4O7S2 and its molecular weight is 587.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 586.1322694 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures are often involved in the suzuki–miyaura coupling , a type of chemical reaction where the boron moiety can be converted into a broad range of functional groups .
Mode of Action
It is known that compounds of this nature often undergo catalytic protodeboronation . This process involves the removal of the boron moiety from the compound, which is a critical step in many chemical transformations .
Biochemical Pathways
The compound is likely to affect biochemical pathways related to the Suzuki–Miyaura coupling . This reaction is a key step in many organic synthesis processes, leading to the formation of various functional groups . The downstream effects of this reaction can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
It is known that the stability of similar compounds can be influenced by factors such as air and moisture .
Result of Action
The result of the compound’s action is the transformation of the boron moiety into other functional groups . This can lead to the formation of a wide variety of different compounds, depending on the specific conditions and reactants involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds is known to be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O7S2.ClH/c1-4-35-24(31)27-11-13-28(14-12-27)37(32,33)17-7-5-16(6-8-17)21(29)25-22-20(23(30)34-3)18-9-10-26(2)15-19(18)36-22;/h5-8H,4,9-15H2,1-3H3,(H,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQFGCQWLIRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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